1-Bromo-3-(ethanesulfonyl)propane
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Overview
Description
1-Bromo-3-(ethanesulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 g/mol . This compound is characterized by the presence of a bromine atom and an ethanesulfonyl group attached to a propane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Bromo-3-(ethanesulfonyl)propane is a chemical compound used in research
Mode of Action
Brominated compounds often participate in nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule (in this case, the bromine atom). This can result in significant changes to the target molecule’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a wide range of biochemical pathways, potentially leading to downstream effects on cellular function and metabolism .
Pharmacokinetics
The compound’s molecular weight (21511 g/mol) and formula (C5H11BrO2S) suggest that it may have certain physicochemical properties that influence its pharmacokinetics .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests that it could induce significant changes in the structure and function of target molecules .
Preparation Methods
The synthesis of 1-Bromo-3-(ethanesulfonyl)propane typically involves the reaction of 1,3-propanediol with ethanesulfonyl chloride in the presence of a base, followed by bromination . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(ethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanesulfonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(ethanesulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-3-(ethanesulfonyl)propane can be compared with similar compounds such as 1-bromopropane and 1-bromo-2-propanol . While 1-bromopropane is primarily used as a solvent, this compound is more versatile due to the presence of the ethanesulfonyl group, which enhances its reactivity and applicability in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial settings.
Conclusion
This compound is a compound with significant importance in scientific research and industrial applications Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical pathways
Properties
IUPAC Name |
1-bromo-3-ethylsulfonylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWETDXIUVPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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